
Lymecycline
Overview
Description
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic used primarily for the treatment of acne vulgaris and other susceptible bacterial infections . It was initially discovered in 1961 and is marketed by Galderma in various countries, including the United Kingdom and New Zealand . This compound is unique among tetracyclines due to its high solubility and absorption efficiency, which allows for lower dosages compared to other tetracyclines .
Preparation Methods
Lymecycline is a semi-synthetic product derived from a fermentation product. The synthesis involves the reaction of formaldehyde, lysine, and tetracycline . The compound is characterized by its yellow, hygroscopic powder form, which is very soluble in water and slightly soluble in ethanol . Industrial production methods focus on optimizing the fermentation process and subsequent chemical modifications to ensure high purity and yield.
Chemical Reactions Analysis
Metal Ion Complexation
Lymecycline forms stable chelates with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) due to its hydroxyl, carbonyl, and dimethylamino functional groups . This interaction reduces its oral bioavailability by forming insoluble complexes in the gastrointestinal tract.
Metal Ion | Binding Site | Effect on Bioavailability |
---|---|---|
Ca²⁺ | C11-C12 keto-enol system | ↓ Solubility, ↓ Absorption |
Mg²⁺ | C1-C3 diketo substructure | ↓ Antibacterial activity |
Fe³⁺ | Phenolic hydroxyl group (C10) | ↑ Stability, ↓ Efficacy |
These complexes are structurally rigid and critical for its interaction with bacterial ribosomes .
Tautomerism and Protonation States
In aqueous solutions, this compound exists in multiple tautomeric forms, influenced by pH and solvent polarity . The equilibrium between enol, keto, and zwitterionic forms governs its solubility and membrane permeability:
-
Acidic pH (2–4): Predominantly protonated at C4-dimethylamino group, enhancing solubility.
-
Neutral pH (7): Zwitterionic form stabilizes interactions with ribosomal subunits .
-
Alkaline pH (9–10): Deprotonation of hydroxyl groups reduces solubility and increases lipophilicity.
Photochemical Degradation
While this compound exhibits lower phototoxicity compared to other tetracyclines (e.g., doxycycline), prolonged UV exposure can induce radical-mediated degradation :
-
Mechanism: Hydroxyl groups generate reactive oxygen species (ROS) under UV light, leading to oxidative cleavage of the naphthacene ring.
-
Byproducts: Quinone derivatives and fragmented diketones, which may reduce efficacy .
Redox Reactions
This compound participates in redox reactions through its phenolic hydroxyl groups :
-
Antioxidant Activity: Scavenges ROS (e.g., peroxynitrite) by forming stable phenolic radicals.
-
Pro-oxidant Activity: Generates ROS in bacterial cells, contributing to oxidative DNA/RNA damage .
Hydrolysis and pH-Dependent Stability
This compound undergoes hydrolysis under extreme pH conditions :
-
Acidic Conditions (pH < 2): Epimerization at C4, yielding inactive 4-epi-lymecycline.
-
Alkaline Conditions (pH > 8): Degradation via retro-aldol cleavage, producing anhydrothis compound.
Condition | Reaction | Outcome |
---|---|---|
Strong acid (HCl) | Epimerization at C4 | Loss of antibacterial activity |
Strong base (NaOH) | Retro-aldol cleavage | Formation of cytotoxic byproducts |
Incompatibility Reactions
This compound reacts with incompatible agents, necessitating careful formulation :
-
Oxidizing Agents (e.g., H₂O₂): Oxidative degradation of the A-ring diketo system.
-
Chelating Agents (e.g., EDTA): Displacement of metal ions, altering pharmacokinetics.
Enzymatic Interactions
In biological systems, this compound inhibits bacterial collagenase by preventing oxidative activation of latent enzymes . This anticollagenolytic effect involves non-covalent binding to metalloproteinases, blocking their catalytic zinc ion .
Scientific Research Applications
Lymecycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of tetracycline antibiotics.
Biology: Employed in research on bacterial resistance and the mechanisms of antibiotic action.
Medicine: Extensively used in clinical studies for the treatment of acne and other bacterial infections
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Mechanism of Action
Lymecycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing amino-acyl transfer RNA from binding to the A site of the ribosome . This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic actions that treat various infections . The binding is reversible, allowing for the eventual resumption of protein synthesis once the antibiotic is removed .
Comparison with Similar Compounds
Lymecycline is often compared with other tetracycline antibiotics, such as minocycline and tetracycline . While all these compounds share a similar mechanism of action, this compound is unique due to its higher solubility and absorption efficiency . This allows for lower dosages and potentially fewer side effects. Minocycline and tetracycline, on the other hand, may require higher dosages to achieve the same therapeutic effect .
Similar Compounds
- Minocycline
- Tetracycline
- Doxycycline
- Oxytetracycline
This compound’s unique properties make it a valuable antibiotic in both clinical and research settings, offering advantages over other tetracyclines in terms of solubility and absorption.
Biological Activity
Lymecycline is a semisynthetic tetracycline antibiotic primarily used for treating acne vulgaris and other bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile, as well as its application in various clinical settings.
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, effectively preventing protein synthesis. This bacteriostatic action allows for the control of bacterial growth and is particularly effective against a range of gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration, with a bioavailability ranging from 70% to 88%. The peak plasma concentration (Cmax) is typically reached about 3 hours post-administration .
- Distribution : The volume of distribution indicates extensive tissue penetration, which is crucial for its effectiveness in treating skin infections.
- Elimination : The drug has a half-life that supports once-daily dosing, improving patient compliance .
Treatment of Acne Vulgaris
A multicenter study compared this compound with minocycline in treating moderate to moderately severe acne. Results indicated that both drugs had comparable efficacy, with this compound demonstrating a 63% reduction in inflammatory lesions after 12 weeks of treatment. Notably, this compound was found to be four times more cost-effective than minocycline .
Leprosy Management
Recent research evaluated this compound as an adjunct therapy in leprosy treatment. A retrospective cohort study showed that patients receiving this compound alongside standard multidrug therapy had a significantly greater reduction in bacillary index (BI) compared to those on standard therapy alone. Specifically, the this compound group exhibited a BI reduction of 3 (P < 0.001) versus 0.7 (P < 0.001) for the control group, highlighting its potential role in managing drug-resistant leprosy cases .
Safety Profile
This compound is generally well tolerated, with mild side effects such as nausea and diarrhea reported. In clinical trials, the incidence of adverse effects was low, and no significant differences were observed between this compound and placebo groups regarding serious adverse events . However, rare cases of severe skin reactions like acne fulminans have been documented, necessitating careful monitoring during treatment .
Efficacy Against Chlamydia-Induced Reactive Arthritis
A double-blind study demonstrated that this compound significantly reduced symptoms in patients with Chlamydia trachomatis-triggered reactive arthritis compared to placebo, suggesting its utility beyond typical bacterial infections .
Case Reports on Adverse Reactions
One notable case involved a patient who developed acne fulminans after starting this compound therapy. This case underscores the importance of monitoring patients for unusual reactions during treatment .
Summary of Findings
Parameter | This compound | Minocycline |
---|---|---|
Reduction in inflammatory lesions | 63% | 65% |
Cost-effectiveness | 4 times more effective | Standard |
Bacillary index reduction (leprosy) | 3 (P < 0.001) | 0.7 (P < 0.001) |
Common side effects | Nausea, diarrhea | Similar profile |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing lymecycline’s pharmacokinetics in comparative studies?
- Methodological Guidance : When comparing this compound to other tetracyclines (e.g., tetracycline hydrochloride), ensure dosing is standardized to the compound’s actual weight, not "tetracycline equivalents." Historical studies show discrepancies due to inconsistent reporting (e.g., 8.2% variation between tetracycline base vs. hydrochloride equivalents) . Include controls for moisture content and inactive epimers, which reduce bioactivity . Use crossover trials with the same volunteers to minimize inter-individual variability in absorption/excretion analyses .
Q. How can researchers validate this compound’s antibacterial efficacy against Propionibacterium acnes while addressing confounding factors?
- Methodological Guidance : Design in vitro susceptibility assays using standardized broth microdilution (CLSI guidelines) with pH-adjusted media, as tetracyclines exhibit pH-dependent activity. Include comparator antibiotics (e.g., doxycycline) and measure minimum inhibitory concentrations (MICs) under anaerobic conditions mimicking sebaceous follicle environments . For in vivo models, use murine acne models with quantified bacterial loads and histopathological grading .
Q. What protocols ensure accurate characterization of novel this compound derivatives in synthetic studies?
- Methodological Guidance : For new derivatives, provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography data to confirm structural identity. Purity must be ≥95% via HPLC with UV detection at 270 nm (tetracycline-specific absorbance). For biological testing, include time-kill assays and post-antibiotic effect (PAE) evaluations .
Advanced Research Questions
Q. How can molecular docking and dynamics resolve this compound’s polypharmacology in non-antibacterial applications (e.g., antiviral or antitubercular roles)?
- Methodological Guidance : Use in silico approaches to identify off-target interactions. For SARS-CoV-2, simulate this compound’s binding stability at the S-RBD-ACE2 interface via RMSD plots (target residues: Lys417, Gly496, His34) over ≥100 ns molecular dynamics runs . For tuberculosis, screen against M. tuberculosis targets (e.g., trpD, coaA) using AutoDock Vina, followed by in vitro synergy assays with rifampin/isoniazid .
Q. What statistical strategies address contradictions in this compound’s bioavailability data across historical studies?
- Methodological Guidance : Apply meta-analysis with random-effects models to account for heterogeneity in dosing regimens and bioanalytical methods (e.g., HPLC vs. microbiological assays). Stratify studies by formulation (this compound vs. salts) and adjust for covariates like renal clearance rates . Use funnel plots to detect publication bias in pharmacokinetic datasets .
Q. How can researchers optimize this compound’s formulation to enhance blood-brain barrier (BBB) penetration for CNS infections?
- Methodological Guidance : Develop lipid nanocapsules or PEGylated nanoparticles loaded with this compound. Assess permeability using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with LC-MS/MS quantification. Compare AUC(0-24h) ratios (brain/plasma) in rodent models to unmodified this compound .
Q. Data Presentation and Reproducibility
Q. What guidelines ensure transparency in reporting this compound’s in vitro and in vivo data?
- Methodological Guidance : Follow the ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of sample sizes, blinding, and exclusion criteria. For in vitro work, report MICs with 95% confidence intervals and exact growth conditions . Deposit raw data (e.g., spectral files, kinetic curves) in repositories like Zenodo .
Q. How should researchers handle negative or inconclusive results in this compound repurposing trials?
- Methodological Guidance : Publish negative findings in repositories like BioRxiv or Figshare to avoid publication bias. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during trial design to predefine success metrics . Perform post hoc power analyses to clarify if inconclusiveness stems from underpowered studies .
Q. Tables for Key Comparative Data
Properties
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCVADFMACKLU-UEPZRUIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
928.1±65.0 | |
Record name | Lymecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |
Record name | Lymecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
992-21-2 | |
Record name | Lymecycline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lymecycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lymecycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYMECYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.